3-(4-Fluorophenyl)-1-M-tolyl-1H-pyrazole-5-carboxylic acid
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Overview
Description
3-(4-Fluorophenyl)-1-M-tolyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with a 4-fluorophenyl group and a M-tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-1-M-tolyl-1H-pyrazole-5-carboxylic acid typically involves the formation of the pyrazole ring followed by the introduction of the substituents. One common method is the cyclization of hydrazine derivatives with 1,3-diketones under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or acetic acid and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing catalysts and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)-1-M-tolyl-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
3-(4-Fluorophenyl)-1-M-tolyl-1H-pyrazole-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-1-M-tolyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular functions and activities.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Fluorophenyl)-1H-pyrazole-5-carboxylic acid
- 1-M-tolyl-1H-pyrazole-5-carboxylic acid
- 4-Fluorophenyl-1H-pyrazole-5-carboxylic acid
Uniqueness
3-(4-Fluorophenyl)-1-M-tolyl-1H-pyrazole-5-carboxylic acid is unique due to the specific combination of its substituents, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous, such as in the design of new pharmaceuticals or advanced materials.
Properties
Molecular Formula |
C17H13FN2O2 |
---|---|
Molecular Weight |
296.29 g/mol |
IUPAC Name |
5-(4-fluorophenyl)-2-(3-methylphenyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C17H13FN2O2/c1-11-3-2-4-14(9-11)20-16(17(21)22)10-15(19-20)12-5-7-13(18)8-6-12/h2-10H,1H3,(H,21,22) |
InChI Key |
MAFRBSHYNWBBNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=CC(=N2)C3=CC=C(C=C3)F)C(=O)O |
Origin of Product |
United States |
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